molecular formula C7H5BrN2O B3219926 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol CAS No. 1190322-00-9

3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol

Cat. No.: B3219926
CAS No.: 1190322-00-9
M. Wt: 213.03 g/mol
InChI Key: YYRBBGSSAZGORC-UHFFFAOYSA-N
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Description

Contextualization of Fused Nitrogen Heterocycles in Contemporary Chemical Research

Fused nitrogen heterocycles, which are structures containing at least two rings where one or more of these rings include a nitrogen atom, have become increasingly prominent in chemical research over the past several decades. nih.gov These compounds form the structural core of numerous natural products and synthetic molecules, exhibiting a wide array of biological and pharmaceutical activities. nih.gov Their versatile and readily synthesized scaffolds are of particular interest in both medicinal chemistry and materials science. nih.gov In pharmaceutical development, a significant number of drugs approved by the U.S. FDA contain nitrogen heterocycles, with a notable increase in drugs featuring fused nitrogen heterocyclic systems, particularly in the development of new cancer therapies.

The ability of these fused ring systems to present a rigid, three-dimensional arrangement of atoms allows for precise interactions with biological targets. This structural feature is crucial for designing molecules with high specificity and potency. Researchers continue to explore new synthetic methodologies to create diverse libraries of these compounds for biological screening and to develop novel materials with unique electronic or photophysical properties. nih.gov

Significance of the Pyrrolo[3,2-b]pyridine Scaffold in Chemical Synthesis

The pyrrolo[3,2-b]pyridine ring system, an isomer of azaindole, is a key "privileged scaffold" in medicinal chemistry. This means its structure is repeatedly found in compounds that are active against a range of biological targets. For instance, the isomeric 1H-pyrrolo[2,3-b]pyridine core is a recognized pharmacophore for kinase inhibition and is present in FDA-approved drugs. nih.govmdpi.com Derivatives of the pyrrolopyridine scaffold are being actively investigated as potent inhibitors for targets like fibroblast growth factor receptors (FGFR) and serum and glucocorticoid-regulated kinase 1 (SGK-1). google.comrsc.org

The synthetic utility of the pyrrolopyridine scaffold lies in its susceptibility to various chemical modifications. The nitrogen atoms in the rings can influence the electron density and reactivity of the entire system, allowing for regioselective functionalization. Chemists have developed numerous strategies to synthesize and modify this core structure, including multicomponent reactions and transition metal-catalyzed cross-coupling reactions, to build complex molecules. nih.govnih.gov The inherent properties of the pyrrolopyridine core make it a valuable starting point for the development of new chemical entities.

Importance of Halogenation and Hydroxylation Patterns in Heterocyclic Systems

The introduction of halogen atoms (halogenation) and hydroxyl groups (hydroxylation) onto heterocyclic scaffolds like pyrrolopyridine is a critical strategy in chemical research. These functional groups significantly influence the molecule's physical, chemical, and biological properties.

Halogenation , particularly bromination, serves two primary purposes. Firstly, the bromine atom acts as a versatile synthetic "handle." It can be readily replaced by other functional groups through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of a diverse range of derivatives. A patent for 1H-pyrrolo[2,3-b]pyridines, for example, describes the use of bromination with reagents like Br₂ or N-Bromosuccinimide (NBS) as a key step to create intermediates for further elaboration. google.com Secondly, the presence of a halogen can alter the electronic properties of the ring system and create specific halogen bonds, which can enhance binding affinity to biological targets. The ability to control the position of halogenation is crucial, and various methods for regioselective halogenation have been developed. nih.gov

Hydroxylation , the addition of a hydroxyl (-OH) group, primarily impacts a molecule's solubility and its ability to form hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is often a key interaction for binding to the active sites of enzymes and receptors. This can lead to improved target engagement and specificity. Furthermore, direct C-H hydroxylation is an area of active research, aiming to provide more efficient routes to these valuable functionalized heterocycles.

Research Objectives and Scope Pertaining to 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol

The specific compound This compound (CAS Number: 1190322-00-9) is a known chemical entity. bldpharm.com While detailed experimental research studies on this exact molecule are not widely published, its structure suggests clear research objectives based on the principles of medicinal chemistry and chemical synthesis.

The primary research objective for investigating this compound would be to explore its potential as a biologically active agent, likely as a kinase inhibitor, given the established activity of the broader pyrrolopyridine family. rsc.org The scope of such a research program would typically involve:

Chemical Synthesis: Development of a robust and efficient synthetic route. This would likely involve the initial synthesis of the parent scaffold, 1H-pyrrolo[3,2-b]pyridin-5-ol nih.gov, followed by a regioselective bromination at the C3-position of the pyrrole (B145914) ring.

Structural Characterization: Full characterization of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and possibly X-ray crystallography to confirm its structure and stereochemistry.

Biological Evaluation: Screening of the compound against a panel of relevant biological targets (e.g., a kinase panel) to identify any inhibitory activity. Structure-activity relationship (SAR) studies would be conducted by comparing its activity to the parent compound and other analogues.

The presence of the hydroxyl group at the 5-position and the bromine atom at the 3-position provides distinct points for both biological interaction and further chemical modification, making it a valuable probe for chemical biology research.

Data Tables

Table 1: Physical and Chemical Properties of 1H-Pyrrolo[3,2-b]pyridin-5-ol

This table presents the computed properties of the parent scaffold.

PropertyValueSource
IUPAC Name1,4-dihydropyrrolo[3,2-b]pyridin-5-onePubChem nih.gov
CAS Number17322-91-7PubChem nih.gov
Molecular FormulaC₇H₆N₂OPubChem nih.gov
Molecular Weight134.14 g/mol PubChem nih.gov
XLogP30.2PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov

Table 2: Properties of the Target Compound and Related Isomers

This table provides a comparison of the target compound with its unfunctionalized precursor and a related isomer.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1H-Pyrrolo[3,2-b]pyridin-5-ol17322-91-7C₇H₆N₂O134.14
This compound 1190322-00-9 C₇H₅BrN₂O 213.03
3-Bromo-1H-pyrrolo[3,2-b]pyridine23688-47-3C₇H₅BrN₂197.03

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-3-9-5-1-2-6(11)10-7(4)5/h1-3,9H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRBBGSSAZGORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 1h Pyrrolo 3,2 B Pyridin 5 Ol

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic analysis of the target molecule, 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol, suggests two primary bond disconnections. The most evident disconnection is the carbon-bromine (C-Br) bond at the C3 position of the pyrrole (B145914) ring. This is a common functional group introduction step, leading back to the parent scaffold, 1H-pyrrolo[3,2-b]pyridin-5-ol . This approach allows for the robust construction of the core heterocycle before performing the more delicate halogenation step.

The second level of disconnection involves breaking the bonds of the pyrrole ring. This deconstruction of the bicyclic core points towards a substituted pyridine (B92270) as the key precursor. Specifically, a 2,3-diaminopyridine (B105623) derivative bearing a hydroxyl group at the 5-position (or a protected equivalent like a methoxy (B1213986) group) emerges as a strategic starting material. This precursor contains the necessary nitrogen atom and adjacent carbons required to construct the fused pyrrole ring. This strategy, which involves building a pyrrole ring onto an existing pyridine, is a common and effective method for synthesizing azaindole scaffolds.

Construction of the Pyrrolo[3,2-b]pyridine Core System

The formation of the central 1H-pyrrolo[3,2-b]pyridin-5-ol structure, a 6-azaindole (B1212597) derivative, is the cornerstone of the synthesis. This is typically achieved by forming the five-membered pyrrole ring from a suitably substituted six-membered pyridine precursor.

The construction of the pyrrole ring onto a pre-functionalized pyridine is a widely adopted strategy. A plausible and effective method can be inferred from the synthesis of the related compound, 5-methoxy-1H-pyrrolo[3,2-b]pyridine. This synthesis begins with a substituted pyridine and builds the pyrrole portion.

Adapting this to the target molecule, a key precursor would be 2,3-diamino-5-hydroxypyridine . The synthesis would proceed via the condensation of this diamine with a two-carbon electrophile, such as α-haloketones or related reagents, to form the pyrrole ring. For instance, reaction with chloroacetaldehyde (B151913) or a similar glyoxal (B1671930) equivalent under cyclizing conditions would yield the desired 1H-pyrrolo[3,2-b]pyridin-5-ol core. The hydroxyl group at the 5-position directs the electronic properties of the ring system and is a key feature of the final compound.

While less common for this specific scaffold, an alternative approach involves the formation of the pyridine ring onto a pre-existing, substituted pyrrole. This would require a pyrrole derivative functionalized at the 3 and 4 positions with groups capable of participating in a cyclization reaction to form the fused pyridine ring. However, literature precedence for the synthesis of the 1H-pyrrolo[3,2-b]pyridin-5-ol core strongly favors the strategy outlined in section 2.2.1.

Multi-component reactions (MCRs) offer an efficient means to construct complex heterocyclic systems in a single step. nih.govnih.gov For instance, Ugi-type reactions have been successfully employed to create other isomers like pyrrolo[3,4-b]pyridin-5-ones. nih.govnih.gov While powerful, specific MCRs or cascade reactions leading directly to the 1H-pyrrolo[3,2-b]pyridin-5-ol scaffold are not prominently documented, making the stepwise approach via a pyridine precursor more conventional and reliable for this particular target.

Introduction of the Bromine Substituent at Position 3

With the 1H-pyrrolo[3,2-b]pyridin-5-ol core in hand, the final step is the regioselective introduction of the bromine atom. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site in azaindole systems. nih.gov

Direct bromination of the 1H-pyrrolo[3,2-b]pyridin-5-ol core can be achieved with high regioselectivity for the C3 position. Several reagents and conditions are suitable for this transformation. The choice of reagent can be critical to avoid over-bromination or side reactions.

A mild and highly efficient method for the 3-bromination of various azaindole and diazaindole systems utilizes Copper(II) bromide (CuBr₂) in acetonitrile (B52724) at room temperature. researchgate.net This practical and high-yielding transformation is well-suited for substrates where harsh conditions are not tolerated. Other common electrophilic brominating agents such as N-Bromosuccinimide (NBS) or molecular Bromine (Br₂) in a suitable solvent like chloroform (B151607) or dichloromethane (B109758) are also effective. google.com The inherent electronic properties of the 6-azaindole nucleus favor substitution at the C3 position, making these direct halogenation methods highly effective for producing the final target compound.

ReagentSolventTemperatureEfficacy
Copper(II) bromide (CuBr₂) AcetonitrileRoom Temp.Mild, efficient, and high-yielding for various azaindoles. researchgate.net
N-Bromosuccinimide (NBS) Chloroform / DichloromethaneVariesCommonly used for electrophilic bromination of pyrrole rings. google.com
Bromine (Br₂) Chloroform / DichloromethaneVariesEffective but can be less selective than other reagents. google.com

Incorporation via Pre-functionalized Building Blocks

The construction of the this compound scaffold can be efficiently achieved by employing building blocks that already contain the key functional groups or their precursors. This approach streamlines the synthetic sequence by incorporating the desired substituents at an early stage, often avoiding harsh or low-yielding functionalization steps on the assembled heterocyclic core.

A common strategy involves the condensation or cyclization of a suitably substituted pyridine precursor with a fragment that forms the pyrrole ring. For the target compound, this would ideally involve a 2,3-diamino-5-hydroxypyridine derivative which is subsequently brominated, or a pre-brominated 2,3-diamino-5-hydroxypyridine. However, a more practical approach often involves using a more stable precursor, such as a 5-methoxypyridine derivative.

For instance, a synthetic route could commence with a substituted 2-aminopyridine, such as 2-amino-5-methoxypyridine. This starting material can undergo a series of transformations to build the fused pyrrole ring. A representative, though generalized, pathway could be a variation of the Fischer indole (B1671886) synthesis or related cyclization strategies, adapted for the azaindole core. In many documented syntheses of related pyrrolopyridines, cross-coupling reactions are pivotal. For example, a pre-functionalized intermediate like 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has been used as a versatile platform for further diversification. nih.gov A similar strategy for the [3,2-b] isomer could involve a di-halogenated pyrrolopyridine, where one halogen is selectively displaced or functionalized to install the hydroxyl group (or its precursor), while the other position is either pre-brominated or brominated later in the synthesis.

The key advantage of this methodology is the regiochemical control offered by the pre-installed functionalities on the starting materials, guiding the formation of the desired isomer.

Installation of the Hydroxyl Group at Position 5

Introducing the hydroxyl group at the C5 position of the pyrrolo[3,2-b]pyridine core can be accomplished through either direct functionalization of the C-H bond or by the transformation of a pre-existing functional group.

Direct C-H hydroxylation of heteroaromatic compounds is a highly sought-after transformation as it represents the most atom-economical approach. While challenging, recent advances have provided novel methods applicable to N-heteroarenes. One such method is a base-catalyzed halogen transfer (X-transfer) reaction. nih.gov This protocol can enable the direct C–H hydroxylation of mildly acidic N-heteroarenes. nih.gov

Table 1: Key Features of Direct C-H Hydroxylation via X-Transfer

ParameterDescriptionReference
MethodologyBase-catalyzed halogen transfer (X-transfer) followed by nucleophilic hydroxylation. nih.gov
Key ReagentsAlkoxide base (e.g., KOt-Bu), sacrificial halogen source (e.g., 2-iodothiophene), hydroxide (B78521) surrogate (e.g., 2-phenylethanol). nih.gov
ApplicabilityDemonstrated for a range of mildly acidic N-heteroarenes and electron-deficient benzenes. nih.gov
Potential ChallengeRegioselectivity can be influenced by the position of the most acidic proton and reaction conditions. nih.gov

A more traditional and often more reliable method for installing the C5-hydroxyl group is through the transformation of a precursor functional group. The most common precursor for a phenolic hydroxyl is an alkoxy group, typically a methoxy group, due to its relative stability during other synthetic steps and the well-established methods for its cleavage.

The synthesis would first target 3-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. This intermediate can be prepared using the building block approaches described in section 2.3.2, starting from a 5-methoxypyridine derivative. Once the methoxy-containing scaffold is assembled, the final step is the dealkylation to reveal the free hydroxyl group.

Several reagents are effective for the cleavage of aryl methyl ethers:

Boron Tribromide (BBr3): This is one of the most common and effective reagents for demethylation. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures.

Hydrogen Bromide (HBr): Concentrated aqueous HBr, often in the presence of acetic acid, can be used at elevated temperatures to cleave the ether bond.

Other Lewis Acids: Reagents such as aluminum chloride (AlCl3) or trimethylsilyl (B98337) iodide (TMSI) can also effect demethylation.

Another potential, though less common, interconversion could involve the conversion of a C5-amino group via a Sandmeyer-type reaction. This would involve diazotization of the 5-amino-3-bromo-1H-pyrrolo[3,2-b]pyridine with a nitrite (B80452) source (e.g., NaNO2) in strong acid, followed by hydrolysis of the resulting diazonium salt in water at elevated temperatures.

Protective Group Chemistry in Complex Synthesis of this compound

In a multi-step synthesis of a complex molecule like this compound, the reactivity of the N-H bond of the pyrrole and the O-H bond of the phenol (B47542) must be managed. This is achieved through the use of protecting groups, which mask the reactive sites to prevent unwanted side reactions during subsequent synthetic transformations.

The pyrrole nitrogen of the azaindole core is nucleophilic and its proton is acidic. Protection is often necessary during reactions such as metal-catalyzed cross-couplings, lithiation, or strong base-mediated reactions. The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its subsequent removal.

Table 2: Common N-Protecting Groups for the Pyrrolopyridine Core

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsReference
Tosyl (p-toluenesulfonyl)TsTsCl, base (e.g., NaH, NaOH)Strong base (e.g., NaOH/reflux), reductive cleavage nih.gov
(2-Trimethylsilyl)ethoxymethylSEMSEM-Cl, base (e.g., NaH)Fluoride source (e.g., TBAF), or strong acid (e.g., TFA) nih.gov
PhenylsulfonylSO2PhPhSO2Cl, baseMg/MeOH, or other reductive methods-

The trimethylsilylethoxymethyl (SEM) group is particularly useful as it is stable to a wide range of conditions but can be challenging to remove in some contexts, occasionally leading to side products. nih.gov

The C5-hydroxyl group has phenolic character, making it acidic and nucleophilic. It generally requires protection during reactions that are incompatible with a free hydroxyl group, such as Grignard reactions, organolithium chemistry, or certain coupling reactions.

Table 3: Common O-Protecting Groups for Phenolic Hydroxyls

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsReference
MethylMeMeI, Me2SO4, base (K2CO3)BBr3, HBr, TMSI-
BenzylBnBnBr, BnCl, base (NaH, K2CO3)Catalytic hydrogenation (H2, Pd/C)-
2-MethoxyethoxymethylMEMMEM-Cl, base (DIPEA)Strong acid (e.g., TFA, HCl)-
tert-ButyldimethylsilylTBS/TBDMSTBSCl, base (imidazole, Et3N)Fluoride source (TBAF), or mild acid (AcOH)-

Catalytic Approaches and Mechanistic Considerations in this compound Synthesis

The introduction of a bromine atom at the C3-position of the 1H-pyrrolo[3,2-b]pyridin-5-ol scaffold is typically achieved through electrophilic bromination. The reaction generally proceeds by treating the parent heterocycle with a suitable brominating agent.

Catalytic Approaches:

While direct bromination using molecular bromine (Br₂) can be effective, it often lacks selectivity and can lead to the formation of polybrominated byproducts. Catalytic approaches are therefore preferred to enhance regioselectivity and improve reaction efficiency. Lewis acids or protic acids can be employed as catalysts to activate the brominating agent and the substrate.

For structurally similar aza-indoles, palladium-catalyzed cross-coupling reactions represent a powerful synthetic tool. For instance, the Suzuki-Miyaura cross-coupling of a di-halogenated precursor could be a viable, albeit more complex, route. However, for the direct bromination of the 1H-pyrrolo[3,2-b]pyridin-5-ol core, the focus remains on electrophilic substitution.

Mechanistic Considerations:

The mechanism for the electrophilic bromination of 1H-pyrrolo[3,2-b]pyridin-5-ol involves the attack of the electron-rich pyrrole ring on the electrophilic bromine species. The electron-donating hydroxyl group at the C5-position and the lone pair of the pyrrole nitrogen activate the ring system towards electrophilic attack. The C3-position is generally the most nucleophilic position in the 1H-pyrrolo[3,2-b]pyridine ring system, directing the regioselectivity of the bromination.

The reaction is believed to proceed through a high-energy intermediate, a Wheland-type intermediate, where the bromine atom is attached to the C3-position. The subsequent loss of a proton restores the aromaticity of the pyrrole ring, yielding the 3-bromo product. The presence of a catalyst can facilitate the formation of a more potent electrophilic bromine species (e.g., from Br₂ or N-bromosuccinimide (NBS)) and may also stabilize the intermediate.

A plausible reaction mechanism is as follows:

Activation of the brominating agent (e.g., Br₂) by a catalyst.

Electrophilic attack by the C3-position of the 1H-pyrrolo[3,2-b]pyridin-5-ol on the activated bromine species to form a sigma complex (Wheland intermediate).

Deprotonation at the C3-position by a base (e.g., solvent or counter-ion) to restore aromaticity and yield this compound.

Control experiments with radical scavengers in similar systems have suggested that the bromination of such heterocyclic systems is not a radical process. nih.gov

Optimization of Reaction Parameters and Yields for Scalable Synthesis

The optimization of reaction parameters is crucial for developing a scalable, efficient, and cost-effective synthesis of this compound. Key parameters that are typically investigated include the choice of brominating agent, catalyst, solvent, reaction temperature, and reaction time.

Brominating Agent: Commonly used brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). NBS is often preferred for its solid nature, ease of handling, and generally higher selectivity, which can minimize the formation of over-brominated byproducts.

Catalyst: The choice of catalyst can significantly influence the reaction rate and yield. While the reaction can proceed without a catalyst, the use of a mild Lewis acid or a protic acid can be beneficial.

Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reaction pathway. Common solvents for bromination reactions include chlorinated hydrocarbons (e.g., dichloromethane, chloroform), polar aprotic solvents (e.g., acetonitrile, N,N-dimethylformamide), and alcohols. The choice of solvent can affect the reaction rate and the product purity.

Temperature and Time: Bromination reactions are often conducted at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity and improve selectivity. The reaction time is monitored to ensure complete conversion of the starting material while minimizing the formation of degradation products.

Illustrative Optimization Data:

The following interactive data table illustrates a hypothetical optimization study for the bromination of 1H-pyrrolo[3,2-b]pyridin-5-ol. The data is representative of typical findings in such studies for similar heterocyclic compounds.

Based on such optimization studies, a scalable synthesis would likely employ NBS as the brominating agent with a catalytic amount of a Lewis acid like FeCl₃ in a solvent such as acetonitrile at a controlled temperature to achieve high yields and purity.

Green Chemistry Principles Applied to Synthetic Route Design for this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes.

Key Green Chemistry Principles:

Prevention of Waste: The primary goal is to design a synthesis that generates minimal waste. This can be achieved by optimizing atom economy and reducing the use of auxiliary substances.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The use of catalytic reagents is superior to stoichiometric reagents in this regard.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. For bromination, exploring solvents with better environmental, health, and safety profiles than traditional chlorinated solvents is a key objective.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste.

Application to the Synthesis:

In the context of synthesizing this compound, several green chemistry improvements can be considered:

Solvent Selection: Replacing chlorinated solvents like dichloromethane with more environmentally friendly options such as acetonitrile or, ideally, a bio-based solvent.

Catalyst Choice: Employing a non-toxic and recyclable catalyst. For instance, a solid-supported acid catalyst could be used to facilitate easy separation and reuse.

Process Intensification: The use of microwave irradiation could potentially shorten reaction times and improve energy efficiency, as has been demonstrated in the synthesis of other heterocyclic compounds. nih.gov

Illustrative Green Chemistry Metrics:

The following table provides a hypothetical comparison of a traditional versus a greener synthetic approach for the bromination of 1H-pyrrolo[3,2-b]pyridin-5-ol, highlighting key green chemistry metrics.

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the modern requirements of chemical manufacturing.

Chemical Reactivity and Transformative Chemistry of 3 Bromo 1h Pyrrolo 3,2 B Pyridin 5 Ol

Reactions Involving the Bromine Center at Position 3

The bromine atom at the C3 position of the pyrrolo[3,2-b]pyridine ring is a versatile functional group that can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to the derivatization of the scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides. The 3-bromo-1H-pyrrolo[3,2-b]pyridin-5-ol core is an excellent substrate for such transformations, allowing for the introduction of a wide variety of substituents at the C3 position.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a widely used method for the formation of C-C bonds. bldpharm.com For substrates analogous to this compound, such as other brominated azaindoles, this reaction proceeds efficiently in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net A variety of aryl- and heteroarylboronic acids or their esters can be used to introduce diverse functionalities. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions like debromination. sigmaaldrich.comorganic-chemistry.org For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid was successfully achieved using Pd(dppf)Cl₂ as the catalyst. researchgate.net

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Azaindole Scaffolds

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME8085
23-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2/XPhos (2.5/5)K₂CO₃EtOH/H₂O135 (MW)92
35-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9088

Note: This table presents representative data from analogous systems to illustrate typical reaction conditions and outcomes.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles. For related brominated azaindole systems, Sonogashira coupling provides a direct route to 3-alkynyl derivatives, which are valuable intermediates for further transformations. The reaction conditions are generally mild and tolerate a range of functional groups.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This transformation can be applied to this compound to introduce vinyl groups at the C3 position. A study on the Heck reaction of 3-bromoindazoles demonstrated that with appropriate catalyst and reaction conditions, high yields of the desired vinylated products can be achieved, although debromination can be a competing side reaction. pipzine-chem.combeilstein-journals.org

Nucleophilic Aromatic Substitution Pathways

The bromine atom at the C3 position of the pyrrolo[3,2-b]pyridine ring system can also be susceptible to nucleophilic aromatic substitution (SNAr). While less common than palladium-catalyzed couplings for this type of substrate, SNAr can be a viable pathway, particularly with strong nucleophiles or when the aromatic system is activated by electron-withdrawing groups. For instance, studies on other halogenated heterocycles have shown that bromine can be displaced by nucleophiles such as alkoxides and amines under suitable conditions. pipzine-chem.com

Reductive Debromination Studies

Reductive debromination, the removal of the bromine atom and its replacement with a hydrogen atom, can occur as a side reaction in palladium-catalyzed couplings. sigmaaldrich.com However, it can also be a desired transformation to obtain the corresponding debrominated pyrrolo[3,2-b]pyridin-5-ol. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, or other hydride sources. Recent studies on the mechanochemical nickel-catalyzed deuteration of aryl chlorides have also demonstrated the selective reduction of C-Br bonds over C-Cl bonds, highlighting the potential for chemoselective dehalogenation. acs.org

Reactivity of the Hydroxyl Group at Position 5

The hydroxyl group at the C5 position of this compound is a key functional handle for introducing a variety of substituents through O-alkylation, O-arylation, esterification, and acylation reactions.

O-Alkylation and O-Arylation Reactions

The phenolic hydroxyl group can be readily alkylated or arylated to form the corresponding ethers. O-alkylation is typically achieved by treating the hydroxyl compound with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group and form a more nucleophilic alkoxide. O-arylation can be accomplished through reactions like the Ullmann condensation or palladium-catalyzed cross-coupling reactions with aryl halides.

Esterification and Acylation Reactions

Esterification and acylation of the hydroxyl group at position 5 are common transformations that can be used to introduce a wide range of functional groups.

Esterification: The hydroxyl group can be esterified by reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by reaction with a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Acylation: Acylation is a specific type of esterification where an acyl group is introduced. This is typically carried out using an acylating agent like an acyl chloride or an anhydride. For example, a one-pot synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones involves an N-acylation step, demonstrating the feasibility of acylating similar heterocyclic systems. beilstein-journals.org

Oxidation and Reduction Transformations

Limited specific data exists for the oxidation and reduction of this compound. However, the reactivity can be inferred from the behavior of related azaindole and substituted pyrrole (B145914) and pyridine (B92270) systems.

Oxidation: The pyrrole ring is generally sensitive to oxidation, which can lead to polymerization or the formation of oxo-derivatives. The presence of the electron-withdrawing pyridine ring and the bromo substituent may offer some stabilization against oxidation compared to simple pyrroles. Oxidation of the hydroxyl group at C-5 could potentially lead to the corresponding quinone-like structure, although this would disrupt the aromaticity of the pyridine ring and likely require specific oxidizing agents. Strong oxidizing agents might lead to the degradation of the pyrrole ring. In related azaindole systems, oxidation of the pyridine nitrogen to an N-oxide is a known transformation, which can subsequently be used to facilitate further functionalization. nih.gov

Reduction: The pyridine ring of the 4-azaindole (B1209526) core can be susceptible to reduction under certain conditions, for instance, using catalytic hydrogenation. This would result in the corresponding di- or tetrahydro-pyrrolopyridine derivative. The bromo substituent at C-3 could potentially be removed via reductive dehalogenation, for example, using hydrogen gas with a palladium catalyst or other reducing agents like zinc in acetic acid. The choice of reducing agent and reaction conditions would be crucial to achieve selectivity between ring reduction and dehalogenation.

TransformationReagent/Condition (Postulated)Product (Postulated)
Oxidation of Pyridine Nm-CPBAThis compound N-oxide
Reduction of Pyridine RingH₂, Pd/C3-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-ol
Reductive DehalogenationZn, AcOH1H-Pyrrolo[3,2-b]pyridin-5-ol

Transformations at the Pyrrole Nitrogen (N-1)

The pyrrole nitrogen (N-1) in the 4-azaindole scaffold possesses a lone pair of electrons and can readily undergo alkylation and acylation reactions.

N-Alkylation: The N-alkylation of azaindoles is a common strategy in medicinal chemistry to introduce various substituents. mdpi.com This reaction typically proceeds under basic conditions to deprotonate the pyrrole nitrogen, followed by the addition of an alkylating agent (e.g., an alkyl halide). The regioselectivity of alkylation (N-1 vs. pyridine nitrogen) can be influenced by the reaction conditions. pitt.edu In the case of this compound, the acidity of the N-1 proton is enhanced by the adjacent electron-withdrawing pyridine ring, facilitating its deprotonation.

N-Acylation: Acylation at the N-1 position can be achieved using acylating agents such as acid chlorides or anhydrides, often in the presence of a base. This transformation is generally efficient and provides N-acylated products that can serve as intermediates for further synthetic modifications. The N-acyl group can also act as a protecting group for the pyrrole nitrogen.

ReactionReagentBaseProduct
N-MethylationMethyl iodideNaH3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-ol
N-EthylationEthyl bromideK₂CO₃3-Bromo-1-ethyl-1H-pyrrolo[3,2-b]pyridin-5-ol
N-AcetylationAcetyl chloridePyridine1-Acetyl-3-bromo-1H-pyrrolo[3,2-b]pyridin-5-ol
N-BenzoylationBenzoyl chlorideTriethylamine1-Benzoyl-3-bromo-1H-pyrrolo[3,2-b]pyridin-5-ol

The 4-azaindole skeleton contains both an acidic proton on the pyrrole nitrogen and a basic pyridine nitrogen, leading to a complex acid-base chemistry.

Protonation: The pyridine nitrogen is the primary site of protonation in acidic media. The pKa of the conjugate acid of 4-azaindole is approximately 4.85. nih.gov The presence of the electron-donating hydroxyl group at C-5 is expected to increase the basicity of the pyridine nitrogen, while the electron-withdrawing bromo group at C-3 would likely decrease it.

Deprotonation: The N-1 proton of the pyrrole ring is acidic and can be removed by a base. The pKa of the N-H proton in 7-azaindole (B17877) (an isomer) is around 16, and for 4-azaindole, it is expected to be in a similar range. The electron-withdrawing nature of the fused pyridine ring enhances the acidity of the N-H proton compared to indole (B1671886) itself. The substituents at C-3 and C-5 will further modulate this acidity.

SpeciespKa (Estimated)Site of Protonation/Deprotonation
Conjugate Acid~5.0Pyridine Nitrogen
Neutral Compound~15-16Pyrrole Nitrogen (N-1)

Electrophilic and Nucleophilic Aromatic Substitution on the Fused Ring System

The regioselectivity of substitution reactions on the this compound core is dictated by the electronic properties of the fused rings and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr): The pyrrole ring is the more electron-rich part of the molecule and is therefore more susceptible to electrophilic attack. The C-2 position is the most likely site for electrophilic substitution, as the N-1 atom directs attack to the adjacent C-2 and C-3 positions, and C-3 is already substituted. pitt.edu

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present. The bromo substituent at C-3 is on the electron-rich pyrrole ring and is generally not prone to nucleophilic displacement unless activated, for instance, through a metal-catalyzed coupling reaction. The hydroxyl group at C-5 could potentially be converted into a better leaving group (e.g., a tosylate) to enable nucleophilic substitution at that position.

The bromo and hydroxyl substituents have a significant impact on the reactivity of the 1H-pyrrolo[3,2-b]pyridine core.

Bromo Group (C-3): The bromine atom is an electron-withdrawing group via induction but can act as a weak ortho-, para-director in electrophilic aromatic substitution due to its lone pairs. However, in the context of the pyrrole ring, its primary effect is deactivating. The C-Br bond provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at the C-3 position.

Chemo- and Regioselective Functional Group Interconversions on the Pyrrolo[3,2-b]pyridine Scaffold

The presence of multiple reactive sites—the acidic N-H of the pyrrole, the phenolic hydroxyl group, and the carbon-bromine bond—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity in functional group interconversions.

The pyrrole N-H is the most acidic proton and can be readily deprotonated with a suitable base to allow for N-alkylation or N-arylation. The hydroxyl group at the 5-position can be converted to other functionalities. For instance, it can be transformed into a triflate, a good leaving group for subsequent cross-coupling reactions.

The bromine at the 3-position is a key handle for introducing a wide variety of substituents through transition metal-catalyzed cross-coupling reactions. The selective transformation of this group in the presence of the hydroxyl group (or a protected form) is a critical aspect of the derivatization of this scaffold.

Transformation Reagents and Conditions Product Type Notes on Selectivity
N-AlkylationAlkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN)1-Alkyl-3-bromo-1H-pyrrolo[3,2-b]pyridin-5-olThe pyrrole nitrogen is generally more nucleophilic than the pyridine nitrogen, and its deprotonation facilitates selective alkylation.
O-AlkylationAlkyl halide, Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, Acetone)3-Bromo-5-(alkoxy)-1H-pyrrolo[3,2-b]pyridineO-alkylation of the pyridinol tautomer is a common reaction. Protection of the pyrrole N-H may be required for selectivity.
Suzuki-Miyaura CouplingAryl/heteroarylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., Dioxane, Toluene/H2O)3-Aryl/heteroaryl-1H-pyrrolo[3,2-b]pyridin-5-olThe C-Br bond is highly susceptible to palladium-catalyzed cross-coupling, allowing for the introduction of various aryl and heteroaryl moieties. The hydroxyl group may require protection depending on the reaction conditions.
Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOtBu, Cs2CO3), Solvent (e.g., Toluene, Dioxane)3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol derivativesThis reaction enables the formation of C-N bonds, providing access to a range of amino-substituted pyrrolopyridines.
Sonogashira CouplingTerminal alkyne, Pd catalyst (e.g., Pd(PPh3)4), CuI (co-catalyst), Base (e.g., Et3N, piperidine), Solvent (e.g., THF, DMF)3-Alkynyl-1H-pyrrolo[3,2-b]pyridin-5-olThis coupling introduces alkynyl groups, which are versatile functionalities for further transformations.

Metalation Chemistry and Subsequent Derivatization Strategies

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic systems. For this compound, these methods offer pathways to introduce additional substituents onto the heterocyclic core.

Halogen-metal exchange at the 3-position is a primary route to a lithiated or magnesiated intermediate. This can be achieved by treatment with an organolithium reagent (e.g., n-BuLi, t-BuLi) or a Grignard reagent at low temperatures. The resulting organometallic species can then be quenched with a variety of electrophiles to install new functional groups at the 3-position.

Directed metalation can also be envisioned. The pyridine nitrogen and the hydroxyl group can direct metalation to adjacent positions. For instance, after protection of the N-H and hydroxyl protons, a strong base could potentially deprotonate the C4 or C6 positions on the pyridine ring. The regioselectivity of such a process would be influenced by the directing ability of the substituents and the steric environment.

A study on the regioselective functionalization of a 3-bromopyridine (B30812) derivative demonstrated that lithiation with LDA at low temperature occurred at the 4-position, followed by transmetalation with ZnCl2 and subsequent Negishi cross-coupling. znaturforsch.com This suggests that direct metalation of the pyridine ring in this compound is a plausible route for derivatization, potentially at the C4 position.

Metalation Strategy Reagents and Conditions Intermediate Subsequent Derivatization (Electrophile) Product Type
Halogen-Metal Exchangen-BuLi or t-BuLi, THF, low temp. (-78 °C)3-Lithio-1H-pyrrolo[3,2-b]pyridin-5-olCO2, DMF, R-CHO, etc.3-Carboxy, 3-formyl, 3-hydroxymethyl derivatives
Directed ortho-Metalation (potential)Strong base (e.g., LDA, n-BuLi/TMEDA), after protection of acidic protons4-Lithio or 6-Lithio derivativeI2, R-X, etc.4- or 6-substituted derivatives
Palladium-Catalyzed BorylationBis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., KOAc), Solvent (e.g., Dioxane)3-(Bpin)-1H-pyrrolo[3,2-b]pyridin-5-olSuzuki-Miyaura cross-couplingFurther derivatization at the 3-position

The reactivity of this compound is thus rich with possibilities for the synthesis of a diverse array of derivatives. The strategic application of modern synthetic methodologies, including cross-coupling reactions and directed metalation, can unlock the potential of this scaffold for various applications, including in medicinal chemistry and materials science. Further experimental work is required to fully elucidate the specific reactivity and optimal reaction conditions for this promising heterocyclic compound.

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Bromo 1h Pyrrolo 3,2 B Pyridin 5 Ol

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Characteristic vibrational frequencies for the O-H, N-H, C-Br, and various C-C and C-N bonds within the pyrrolopyridine framework would be required to identify and characterize the functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

An exact mass measurement is necessary to confirm the elemental formula (C₇H₅BrN₂O). Analysis of the fragmentation pattern would provide further structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interaction Analysis

The growth of a suitable single crystal and subsequent X-ray diffraction analysis would provide definitive proof of the molecular structure, including bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding in the solid state.

Until such research is conducted and published, a detailed and scientifically rigorous article on the advanced structural elucidation and spectroscopic analysis of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol cannot be responsibly constructed.

Theoretical and Computational Investigations of 3 Bromo 1h Pyrrolo 3,2 B Pyridin 5 Ol

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of molecular systems. Through DFT calculations, fundamental properties of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol can be elucidated.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized predominantly over the electron-rich pyrrolo-pyridine ring system, particularly the pyrrole (B145914) moiety and the phenolic oxygen. The LUMO, conversely, is anticipated to be distributed across the fused ring system, with significant contributions from the pyridine (B92270) ring, which is inherently more electron-deficient. The introduction of the bromine atom at the 3-position is expected to lower the energy of both the HOMO and LUMO due to its inductive electron-withdrawing effect and participation in π-conjugation.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.23
HOMO-LUMO Gap4.62
Note: These values are illustrative and based on typical DFT calculations for similar bromo-substituted heterocyclic systems.

Charge Distribution and Electrostatic Potential Surface Mapping

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution. avogadro.cclibretexts.org The MEP map depicts regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, typically colored in shades of blue).

In this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these as likely sites for electrophilic attack or hydrogen bond donation. The hydrogen atom of the hydroxyl group and the N-H proton of the pyrrole ring would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack or hydrogen bond acceptance. The bromine atom will likely have a region of positive potential on its outermost surface (the σ-hole), which can participate in halogen bonding.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

AtomAtomic Charge (a.u.)
Br(3)-0.05
N(1)-0.25
C(5)+0.18
O(5)-0.35
N(7)-0.30
Note: These values are representative and derived from analogous systems in the literature.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic data, which can aid in the characterization of new compounds.

The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using DFT calculations. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The protons on the aromatic rings are expected to appear in the aromatic region of the ¹H NMR spectrum. The proton of the N-H group in the pyrrole ring and the O-H proton of the hydroxyl group are expected to be exchangeable and their chemical shifts can be influenced by solvent and temperature.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be computed. nih.govmdpi.com These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions. Key vibrational modes for this molecule would include the O-H and N-H stretching frequencies, C=C and C=N stretching vibrations of the aromatic rings, and the C-Br stretching frequency.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Value
¹H NMR Chemical Shift (O-H)9.5 - 10.5 ppm
¹H NMR Chemical Shift (N-H)11.0 - 12.0 ppm
¹³C NMR Chemical Shift (C-Br)90 - 100 ppm
IR Frequency (O-H stretch)3400 - 3600 cm⁻¹
IR Frequency (N-H stretch)3300 - 3500 cm⁻¹
IR Frequency (C-Br stretch)550 - 650 cm⁻¹
Note: These are estimated ranges based on computational studies of similar heterocyclic compounds.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, reaction pathways, transition states, and activation energies can be determined. For this compound, computational studies could explore various reactions, such as electrophilic substitution on the pyrrole or pyridine rings, or nucleophilic substitution of the bromine atom. The calculations would identify the most favorable reaction sites and provide a detailed understanding of the electronic changes that occur during the reaction. For instance, the transition state geometry for a bromination or nitration reaction could be optimized to understand the regioselectivity of such transformations.

Conformational Analysis and Tautomerism Studies (e.g., Phenolic-Keto Tautomerism)

The 1H-pyrrolo[3,2-b]pyridin-5-ol scaffold can exist in different tautomeric forms, primarily the phenolic (enol) form and the corresponding keto form. nih.govnih.gov Computational studies can predict the relative stabilities of these tautomers. For this compound, the phenolic form is expected to be the more stable tautomer due to the aromaticity of the pyridine ring. DFT calculations can quantify the energy difference between the tautomers and the energy barrier for their interconversion. The presence of the bromine atom is unlikely to significantly shift the equilibrium but may influence the energy barrier.

Table 4: Predicted Relative Energies of Tautomers of this compound

TautomerRelative Energy (kcal/mol)
Phenolic Form0.00
Keto Form+5.7
Note: These values are illustrative and based on theoretical calculations of tautomerism in related hydroxypyridine systems.

Structure-Reactivity Relationship Prediction Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity using theoretical descriptors. frontiersin.orgnih.gov For this compound, various quantum chemical descriptors can be calculated to predict its reactivity. These include the HOMO-LUMO gap, hardness, softness, electronegativity, and Fukui functions, which indicate the local reactivity of different atomic sites. For instance, a higher value of the Fukui function (f-) on a particular atom would suggest its susceptibility to electrophilic attack. Such computational predictions can guide the synthetic modification of the molecule to enhance its desired properties.

Molecular Modeling for Ligand-Target Interactions in Chemical Biology Contexts

Computational techniques, particularly molecular modeling, have become indispensable tools in chemical biology for elucidating the interactions between small molecules and their biological targets. For the 1H-pyrrolo[3,2-b]pyridine scaffold, which forms the core of this compound, a wealth of in silico research on its derivatives has provided significant insights into their potential as inhibitors of various protein classes, most notably protein kinases and tubulin. These studies, employing methods like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR), have been instrumental in understanding binding modes, identifying key intermolecular interactions, and guiding the design of more potent and selective inhibitors.

While direct molecular modeling studies on this compound are not extensively reported in the public domain, the computational investigations of structurally related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine derivatives offer a valuable framework for predicting its potential ligand-target interactions. These studies consistently highlight the importance of the pyrrolopyridine core in establishing crucial hydrogen bonds and hydrophobic interactions within the active sites of their target proteins.

For instance, molecular docking studies on various 1H-pyrrolo[2,3-b]pyridine derivatives have revealed their potential to act as ATP-competitive inhibitors of several kinases. nih.govnih.govacs.org The nitrogen atoms within the bicyclic ring system are frequently observed to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. nih.gov The specific substitution pattern on the pyrrolopyridine ring system then dictates the selectivity and potency towards different kinases by engaging with other regions of the active site. A study on 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitors demonstrated that these compounds effectively occupy the ATP-binding site, with a representative compound promoting apoptosis in A549 cells. nih.gov

Furthermore, research into 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization has shown that these molecules can bind to the colchicine-binding site. tandfonline.comtandfonline.comsemanticscholar.orgnih.gov Molecular modeling in these studies indicated that the 1H-pyrrolo[3,2-c]pyridine scaffold can form key hydrogen bonds with residues such as Thrα179 and Asnβ349, thereby disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. tandfonline.comtandfonline.comsemanticscholar.orgnih.gov

The table below summarizes findings from molecular modeling studies on derivatives containing the closely related 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds, providing a proxy for understanding the potential interactions of this compound.

Target ProteinScaffold InvestigatedKey Interacting Residues (Predicted)Computational MethodReference
Aurora B KinaseAzaindole DerivativesNot specified in abstract3D-QSAR (CoMFA, CoMSIA), Molecular Docking nih.gov
DDX37-azaindole (B17877) derivativeAdenosine-binding pocketMolecular Docking nih.gov
Tubulin1H-pyrrolo[3,2-c]pyridineThrα179, Asnβ349Molecular Docking tandfonline.comtandfonline.comsemanticscholar.orgnih.gov
Maternal Embryonic Leucine Zipper Kinase (MELK)3-substituted 1H-pyrrolo[2,3-b]pyridineNot specified in abstractMolecular Modeling nih.gov
Fibroblast Growth Factor Receptor (FGFR)1H-pyrrolo[2,3-b]pyridineNH of D641Molecular Docking nih.gov
TANK-binding kinase 1 (TBK1)1H-pyrazolo[3,4-b]pyridine and 1H-pyrrolo[2,3-b]pyridineHinge regionMolecular Docking nih.gov
Cyclin-dependent kinase 8 (CDK8)1H-pyrrolo[2,3-b]pyridineNot specified in abstractDe novo drug design acs.org
Fms-like tyrosine kinase 3 (FLT3)1H-pyrrolo[2,3-b]pyridineHydrophobic back pocketMolecular Docking nih.gov

These computational studies collectively underscore the versatility of the pyrrolopyridine core in interacting with diverse biological targets. The insights gained from molecular modeling of related compounds are crucial for hypothesis-driven experimental work and for the rational design of new derivatives of this compound for various applications in chemical biology.

Advanced Applications in Chemical Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The strategic placement of bromo and hydroxyl functional groups on the pyrrolo[3,2-b]pyridine core endows 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol with considerable versatility as a synthetic building block. The bromine atom at the 3-position of the pyrrole (B145914) ring is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of various substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling the construction of a diverse library of complex molecules.

The pyrrolo[3,2-b]pyridine framework itself is a key structural motif in many biologically active compounds. nih.gov Consequently, derivatives of this compound are being investigated as intermediates in the synthesis of novel therapeutic agents. A recent patent review highlighted the importance of substituted pyrrolopyridines as kinase inhibitors for potential cancer treatment. nih.gov While this specific compound is not explicitly detailed, its structural features align with those of molecules designed to mimic the purine ring of ATP and interact with kinase hinge regions. nih.gov

The hydroxyl group at the 5-position offers another site for synthetic modification. It can be alkylated, acylated, or converted to other functional groups, further expanding the range of accessible molecular architectures. This dual functionality makes this compound a valuable starting material for the synthesis of intricate molecular scaffolds with potential applications in medicinal chemistry and drug discovery. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
Suzuki CouplingArylboronic acid, Pd catalyst, base3-Aryl-1H-pyrrolo[3,2-b]pyridin-5-ol
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base3-Alkynyl-1H-pyrrolo[3,2-b]pyridin-5-ol
Buchwald-Hartwig AminationAmine, Pd catalyst, base3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol
EtherificationAlkyl halide, base5-Alkoxy-3-bromo-1H-pyrrolo[3,2-b]pyridine

Development of Novel Polycyclic and Fused Heterocyclic Architectures Incorporating the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine core of this compound serves as an excellent platform for the construction of novel polycyclic and fused heterocyclic systems. The inherent reactivity of both the pyrrole and pyridine (B92270) rings, combined with the bromo and hydroxyl substituents, allows for a variety of cyclization strategies.

One potential approach involves intramolecular cyclization reactions. For instance, after functionalization of the 3-position with a suitable tethered group, an intramolecular Heck reaction could be employed to forge a new ring, leading to the formation of a tetracyclic system. Similarly, the hydroxyl group at the 5-position can participate in condensation reactions with difunctional reagents to build additional fused rings.

The development of such fused heterocyclic architectures is of great interest due to their prevalence in natural products and their wide range of biological activities. The functionalization of the 7-azaindole (B17877) scaffold, a close isomer of the pyrrolo[3,2-b]pyridine system, has been extensively reviewed as a means to generate potential pharmacophores. researchgate.net These strategies can be adapted to this compound to create novel and structurally complex heterocyclic compounds.

Exploration in Supramolecular Chemistry (e.g., Hydrogen Bonding Networks, π-Stacking Interactions)

The structure of this compound is well-suited for the formation of intricate supramolecular assemblies. The pyrrole N-H group and the pyridine nitrogen atom are classic hydrogen bond donor and acceptor sites, respectively. This allows for the formation of self-complementary hydrogen-bonded dimers and extended chains, a characteristic feature of azaindoles. researchgate.net

The presence of the hydroxyl group introduces an additional hydrogen bond donor and acceptor site, further increasing the complexity of the potential hydrogen bonding networks. The interplay between these different hydrogen bonding motifs can be used to control the self-assembly of the molecules in the solid state, leading to the formation of predictable and well-defined supramolecular architectures. researchgate.net

In addition to hydrogen bonding, the planar aromatic core of this compound can participate in π-stacking interactions. These non-covalent interactions play a crucial role in stabilizing the packing of aromatic molecules in crystals and can influence their electronic and photophysical properties. The combination of strong hydrogen bonding and π-stacking interactions makes this compound a promising candidate for the design of novel supramolecular materials with interesting structural and functional properties.

Potential in Organic Electronic Materials (e.g., Chromophores, Organic Semiconductors, Fluorescent Probes)

Nitrogen-containing heterocycles are of significant interest in the field of organic electronics due to their inherent electronic properties. The pyrrolo[3,2-b]pyridine core, with its electron-rich pyrrole ring and electron-deficient pyridine ring, exhibits the characteristics of a push-pull system, which is often a key feature of chromophores and fluorescent molecules.

Derivatives of 7-azaindole have been investigated as blue emitters in organic light-emitting diodes (OLEDs). researchgate.net By analogy, functionalized derivatives of this compound could also exhibit interesting photophysical properties. The bromine atom provides a convenient handle to attach various chromophoric units, allowing for the tuning of the absorption and emission properties of the resulting molecules.

Furthermore, extended π-conjugated systems based on fused heterocyclic cores have shown promise as organic semiconductors. mdpi.com The ability to form ordered supramolecular structures through hydrogen bonding and π-stacking, as discussed in the previous section, is also beneficial for charge transport in organic electronic devices. While direct studies on this compound as an organic electronic material are not yet available, the fundamental properties of its core structure suggest that it is a promising platform for the development of new chromophores, organic semiconductors, and fluorescent probes.

Table 2: Potential Applications in Organic Electronic Materials

ApplicationKey Structural FeaturePotential Advantage
ChromophorePush-pull electronic natureTunable absorption and emission
Organic SemiconductorPlanar aromatic core, ability to self-assembleFacilitates charge transport
Fluorescent ProbePotential for environmentally sensitive emissionSensing applications

Role as a Ligand in Transition Metal Catalysis and Organocatalysis

The pyridine and pyrrole moieties within the this compound structure present potential coordination sites for metal ions. Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to their strong σ-donating ability and their capacity to stabilize a variety of metal centers. researchgate.net The pyrrole ring can also coordinate to metals, either as a neutral ligand or as an anionic pyrrolide ligand after deprotonation. researchgate.net

The combination of these two N-heterocycles in a fused system could lead to the formation of bidentate or even tridentate ligands, depending on the coordination mode and the presence of other coordinating substituents. The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrrolopyridine scaffold. This makes this compound a potentially valuable precursor for the synthesis of novel ligands for a range of catalytic applications. researchgate.net

In the realm of organocatalysis, the pyrrolopyridine scaffold could also play a role. The basicity of the pyridine nitrogen and the acidity of the pyrrole N-H and hydroxyl protons could be exploited in acid-base catalysis. While this area remains largely unexplored for this specific compound, the rich functionality of the molecule suggests that it could be a promising candidate for the development of new organocatalytic systems.

Advanced Analytical and Methodological Considerations for 3 Bromo 1h Pyrrolo 3,2 B Pyridin 5 Ol

Chromatographic Methodologies for Isolation, Purification, and Purity Assessment (e.g., HPLC, GC-MS, SFC)

The isolation and purification of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol, along with the definitive assessment of its purity, would rely on a suite of chromatographic techniques. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of polar, non-volatile compounds. For this compound, which possesses both a polar hydroxyl group and a pyrrolic nitrogen capable of hydrogen bonding, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity assessment. A typical setup would involve a C18 stationary phase with a gradient elution using a mixture of an aqueous mobile phase (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). For preparative scale purification, the developed analytical method can be scaled up. While specific conditions for the target compound are not detailed in the literature, a representative HPLC method for a related bromo-substituted azaindole is monitored to ensure purity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that some brominated heterocyclic compounds can be analyzed by GC, this method could be applicable for purity assessment, provided that this compound is sufficiently volatile and does not degrade at the temperatures used in the GC inlet and column. The mass spectrometer provides structural information through characteristic fragmentation patterns, which would be invaluable for confirming the identity of the compound and any potential impurities.

Supercritical Fluid Chromatography (SFC) presents a modern, green alternative to both HPLC and GC, particularly for the purification of polar and chiral compounds. SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol or ethanol. This technique offers fast separations and easy solvent removal, making it highly efficient for preparative work. For a polar compound like this compound, SFC could provide excellent resolution and high throughput. The selection of the stationary phase is critical and can range from bare silica (B1680970) to more polar bonded phases.

Table 1: Postulated Chromatographic Methods for this compound

Technique Stationary Phase (Column) Mobile Phase/Eluent Detector Application
HPLC C18 (e.g., 250 x 4.6 mm, 5 µm) Gradient of Water (with 0.1% Formic Acid) and Acetonitrile UV-Vis (DAD) Purity Assessment, Isolation
GC-MS Capillary (e.g., DB-5ms, 30 m x 0.25 mm) Helium (carrier gas) Mass Spectrometer (EI) Purity Assessment, Impurity ID
SFC Polar (e.g., Diol, Amino) Supercritical CO2 with Methanol co-solvent UV-Vis (DAD) Purification, Purity Assessment

Quantitative Analytical Techniques for Reaction Monitoring and Yield Determination

Accurate quantification of this compound is crucial for monitoring the progress of its synthesis and for the precise determination of reaction yields.

Quantitative High-Performance Liquid Chromatography (HPLC) with an external standard calibration is a common method for reaction monitoring and yield determination. By creating a calibration curve with a known concentration of a purified standard of this compound, the concentration in reaction aliquots can be accurately determined. The progress of the synthesis of related pyrrolopyridine derivatives is often monitored by HPLC. guidechem.com

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an increasingly important primary analytical method that allows for the determination of concentration and purity without the need for an identical reference standard of the analyte. By integrating the signal of a specific proton of this compound against the signal of a certified internal standard of known concentration, the absolute quantity of the compound can be calculated. This technique is particularly valuable in early-stage drug development when a fully characterized standard of the new chemical entity may not be available.

Table 2: Proposed Quantitative Analytical Techniques

Technique Principle Standard Required Key Advantages
Quantitative HPLC Comparison of peak area to a calibration curve. External standard of this compound. High sensitivity and selectivity.
Quantitative NMR (qNMR) Comparison of integral of analyte signal to an internal standard. Certified internal standard (e.g., maleic anhydride). No need for identical analyte standard, high precision.

Photochemical and Thermal Stability Investigations

Understanding the stability of this compound under light and heat is critical for its handling, storage, and formulation.

Photochemical Stability studies would involve exposing a solution of the compound to a standardized light source (e.g., a xenon lamp simulating sunlight) for a defined period. The degradation of the compound would be monitored over time using a stability-indicating HPLC method. Any photodegradants would be characterized by LC-MS/MS to elucidate the degradation pathway. For brominated aromatic compounds, photodegradation can occur through reductive debromination.

Thermal Stability is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition. DSC can provide information on melting point and other thermal transitions. For many heterocyclic compounds, thermal decomposition occurs at elevated temperatures. innospk.com The stability of related bromo-hydroxypyridines suggests that they can withstand high temperatures, though the specific decomposition temperature of the target compound would need to be experimentally determined. innospk.com

Table 3: Approaches for Stability Investigation

Stability Aspect Technique Parameters Measured Expected Outcome
Photochemical HPLC-UV/DAD, LC-MS/MS % Degradation over time, identification of degradants Determination of photostability profile and degradation pathways.
Thermal TGA, DSC Onset of decomposition temperature, melting point Assessment of thermal robustness and safe handling temperatures.

Future Research Directions and Emerging Opportunities

Development of Innovative and Sustainable Synthetic Routes to 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol

The future synthesis of this compound and its analogs is expected to move towards more sustainable and efficient methodologies, aligning with the principles of green chemistry. nih.govlucp.net Current synthetic strategies for azaindole derivatives often rely on multi-step sequences that may involve harsh reaction conditions, stoichiometric reagents, and tedious purification procedures. researchgate.net Future research will likely focus on the following areas:

One-Pot and Tandem Reactions: The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. acs.org Cascade reactions, such as a C-N cross-coupling followed by a Heck reaction, have been successfully applied to the synthesis of various azaindole isomers and could be adapted for the construction of the this compound core. acs.org

Catalytic C-H Activation: Direct C-H functionalization is a powerful tool for the atom-economical synthesis of complex molecules. nih.govresearchgate.net Future routes could involve the late-stage bromination and hydroxylation of a pre-formed 1H-pyrrolo[3,2-b]pyridine scaffold through regioselective C-H activation, thus avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based methods for the synthesis of this compound could enable a more efficient and reproducible production of this compound.

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and sonication can often accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net These techniques have been successfully employed in the synthesis of other azaindole derivatives and represent a promising avenue for the sustainable synthesis of the target compound.

Synthetic ApproachPotential Advantages
One-Pot and Tandem ReactionsIncreased efficiency, reduced waste, and simplified procedures.
Catalytic C-H ActivationHigh atom economy, reduced number of synthetic steps.
Flow ChemistryEnhanced safety, scalability, and reaction control.
Microwave/Ultrasound-Assisted SynthesisAccelerated reaction rates, improved yields, and reduced energy consumption.

Discovery of Novel Chemical Transformations and Reactivity Patterns

The unique electronic properties of the this compound scaffold, arising from the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring, suggest a rich and underexplored reactivity. Future research should focus on elucidating and exploiting these properties to develop novel chemical transformations.

Cross-Coupling Reactions: The bromine atom at the 3-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. beilstein-journals.orgmdpi.comnih.gov These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This methodology could be employed for the functionalization of the this compound core in novel ways, potentially enabling reactions that are not feasible with traditional thermal methods.

Electrophilic and Nucleophilic Aromatic Substitution: A detailed investigation of the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyrrolopyridine core is warranted. Understanding the directing effects of the bromo and hydroxyl substituents will be crucial for the selective functionalization of other positions on the ring system.

Functionalization of the Pyrrole Nitrogen: The pyrrole nitrogen can be alkylated, acylated, or arylated to introduce further diversity. These modifications can also modulate the electronic properties and biological activity of the molecule.

Design and Synthesis of Advanced Derivatives for Specific Research Probes

The versatile scaffold of this compound makes it an excellent starting point for the design and synthesis of advanced derivatives to be used as specific research probes in chemical biology and materials science.

Fluorescent Probes: Pyrrolopyridine derivatives have been shown to exhibit interesting photophysical properties. researchgate.net By attaching fluorophores or environmentally sensitive dyes to the this compound core, it may be possible to develop fluorescent probes for the detection of specific biomolecules or for cellular imaging. nih.govmdpi.comnih.gov

Bioconjugation Handles: The bromine atom and the hydroxyl group can be converted into functionalities suitable for bioconjugation, such as alkynes, azides, or maleimides. This would allow for the attachment of the pyrrolopyridine scaffold to proteins, nucleic acids, or other biomolecules to probe their function.

PROTACs and Molecular Glues: The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues is a rapidly growing area of drug discovery. The this compound scaffold could serve as a novel core for the design of such molecules, which induce the degradation of specific target proteins.

Exploration of Asymmetric Synthesis and Chiral Derivatization

The introduction of chirality into the this compound scaffold could lead to derivatives with enhanced biological activity and selectivity. Future research in this area should focus on the development of stereoselective synthetic methods.

Asymmetric Catalysis: The use of chiral catalysts could enable the enantioselective synthesis of derivatives of this compound. chim.it This could involve, for example, the asymmetric reduction of a ketone precursor or the enantioselective functionalization of the pyrrole ring. acs.org

Chiral Ligands for Catalysis: Pyrrolopyridine derivatives themselves can be elaborated into chiral ligands for asymmetric catalysis. researchgate.netdiva-portal.orgnih.gov The development of chiral ligands based on the this compound scaffold could lead to new and efficient catalysts for a variety of asymmetric transformations.

Resolution of Racemates: For derivatives that are synthesized as racemates, the development of efficient methods for chiral resolution, such as diastereomeric crystallization or enzymatic resolution, will be important.

Integration into Interdisciplinary Research Fields for Enhanced Chemical Functionality

The unique properties of the this compound scaffold make it a promising candidate for integration into various interdisciplinary research fields.

Materials Science: Pyrrole-containing materials have shown promise in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tdl.orgmdpi.comresearchgate.netnih.gov The this compound core could be incorporated into novel conjugated polymers or small molecules with interesting electronic and photophysical properties.

Supramolecular Chemistry: The hydrogen bonding capabilities of the pyrrole NH and the phenolic OH, as well as the potential for π-π stacking interactions, make this molecule an interesting building block for the construction of supramolecular assemblies with defined architectures and functions.

Chemical Biology: As mentioned previously, derivatives of this compound could be used as tools to study biological processes. This could involve the development of inhibitors for specific enzymes, probes for protein-protein interactions, or sensors for biologically relevant analytes.

Advanced Computational Modeling for Predicting Unexplored Properties and Interactions

Computational chemistry can play a crucial role in guiding the future research directions for this compound by predicting its properties and interactions.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, reactivity indices, and spectroscopic properties of this compound and its derivatives. researchgate.net This information can help to rationalize its reactivity and guide the design of new synthetic transformations.

Molecular Docking and Dynamics Simulations: For derivatives with potential biological activity, molecular docking and molecular dynamics simulations can be used to predict their binding modes to target proteins and to estimate their binding affinities. uran.ua This can aid in the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts.

Computational MethodApplication
Quantum Chemical CalculationsPrediction of electronic structure, reactivity, and spectroscopic properties.
Molecular Docking and DynamicsPrediction of protein-ligand binding modes and affinities.
QSARCorrelation of chemical structure with biological activity.

Q & A

What are the common synthetic routes for 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol?

Level: Basic
Answer:
The synthesis typically involves bromination of the pyrrolopyridine core. A general method includes:

  • N1-Alkylation : For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be alkylated using benzyl bromide or butyl bromide under basic conditions (KOH, Bu₄N⁺HSO₄⁻) to introduce substituents at the N1 position .
  • Regioselective Bromination : Bromination at the 3-position is achieved using reagents like NBS (N-bromosuccinimide) in DMF, with regioselectivity controlled by steric and electronic factors .
  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Sonogashira) enable functionalization at the 3-position using precursors like 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine .

How is this compound characterized spectroscopically?

Level: Basic
Answer:
Key techniques include:

  • ¹H NMR : Peaks for aromatic protons (e.g., δ 8.39 ppm for H-2, δ 8.32 ppm for H-4 in DMSO-d₆) and NH signals (δ 12.40 ppm, broad singlet) confirm substitution patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 213.96) validate the molecular formula (C₇H₅BrN₂O) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for structurally similar compounds .

How can regioselectivity challenges during bromination be addressed?

Level: Advanced
Answer:
Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing groups (e.g., -COOH at the 2-position) direct bromination to the 3-position via resonance effects .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions .
  • Precursor Design : Using iodinated intermediates (e.g., 3-iodo derivatives) allows sequential functionalization via cross-coupling .

Table 1 : Bromination Outcomes in Related Compounds

CompoundBromine PositionYield (%)Key Factor
1H-pyrrolo[2,3-b]pyridine378N1-Protection
5-Nitro-pyrrolo[2,3-b]pyridine365Electron-deficient core

What strategies are effective for functionalizing the pyrrolopyridine core?

Level: Advanced
Answer:
Functionalization methods include:

  • N1-Alkylation/Sulfonylation : Protects the NH group and enhances solubility (e.g., tosylation with toluene-4-sulfonyl chloride) .
  • Cross-Coupling : Suzuki-Miyaura or Sonogashira reactions at the 3-bromo position introduce aryl/alkynyl groups .
  • Carboxylic Acid Derivatives : Esterification or amidation at the 2-position enables conjugation with pharmacophores .

How can contradictions in spectroscopic data during structure elucidation be resolved?

Level: Advanced
Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • Isotopic Labeling : ¹³C-labeling of key positions clarifies ambiguous assignments .
  • Comparative Analysis : Benchmarking against structurally characterized analogs (e.g., 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine) validates assignments .

What structural features influence the compound’s reactivity?

Level: Basic
Answer:

  • Halogen Position : Bromine at the 3-position activates the core for nucleophilic substitution or cross-coupling .
  • Hydroxyl Group : The 5-OH group participates in hydrogen bonding, affecting solubility and intermolecular interactions .
  • Aromaticity : The fused pyrrole-pyridine system stabilizes charge distribution, directing electrophilic attacks .

How does halogen positioning impact biological activity in analogs?

Level: Advanced
Answer:

  • 3-Bromo vs. 5-Bromo : 3-Bromo derivatives show higher kinase inhibition due to steric compatibility with ATP-binding pockets .
  • Trifluoromethyl Substitution : Adding -CF₃ at the 5-position (as in 3-Bromo-5-(trifluoromethyl) analogs) enhances metabolic stability .

What conditions optimize coupling reactions with aryl groups?

Level: Advanced
Answer:

  • Catalyst System : Pd(PPh₃)₄/CuI in THF for Sonogashira couplings (yields >50%) .
  • Base : Et₃N or K₂CO₃ minimizes side reactions in Suzuki-Miyaura couplings .
  • Temperature : 80–100°C balances reaction rate and catalyst stability .

What are the stability considerations for storage?

Level: Basic
Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the brominated core .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the hydroxyl group .
  • Temperature : –20°C for long-term storage; room temperature for short-term use .

How to design analogs for structure-activity relationship (SAR) studies?

Level: Advanced
Answer:

  • Core Modifications : Introduce substituents at N1 (alkylation), C3 (cross-coupling), and C5 (oxidation/reduction) .
  • Bioisosteres : Replace Br with -Cl or -CF₃ to probe electronic effects .
  • Fragment Libraries : Use combinatorial chemistry to generate derivatives with varying logP and polar surface area .

Table 2 : SAR Trends in Pyrrolopyridine Analogs

Modification SiteSubstituentBiological Activity (IC₅₀)
C3Phenylethynyl12 nM (Kinase X)
C5-OH → -OCH₃45 nM (Kinase X)
N1Tosyl>1 µM (Kinase X)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.